3-(Benzyloxy)azetidine benzenesulfonate 3-(Benzyloxy)azetidine benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 1993178-75-8
VCID: VC11714630
InChI: InChI=1S/C10H13NO.C6H6O3S/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11H,6-8H2;1-5H,(H,7,8,9)
SMILES: C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol

3-(Benzyloxy)azetidine benzenesulfonate

CAS No.: 1993178-75-8

Cat. No.: VC11714630

Molecular Formula: C16H19NO4S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)azetidine benzenesulfonate - 1993178-75-8

Specification

CAS No. 1993178-75-8
Molecular Formula C16H19NO4S
Molecular Weight 321.4 g/mol
IUPAC Name benzenesulfonic acid;3-phenylmethoxyazetidine
Standard InChI InChI=1S/C10H13NO.C6H6O3S/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11H,6-8H2;1-5H,(H,7,8,9)
Standard InChI Key PUVCBEHNDGDSDT-UHFFFAOYSA-N
SMILES C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Benzyloxy)azetidine benzenesulfonate is a salt formed through the protonation of 3-(benzyloxy)azetidine by benzenesulfonic acid. The azetidine ring (a saturated four-membered heterocycle) is substituted at the 3-position with a benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-), while the benzenesulfonate ion (C6H5SO3\text{C}_6\text{H}_5\text{SO}_3^-) acts as the counterion . The SMILES notation for the compound is C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O\text{C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O}, reflecting its two-component structure .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H19NO4S\text{C}_{16}\text{H}_{19}\text{NO}_4\text{S}
Molecular Weight321.4 g/mol
Component Compounds3-(Benzyloxy)azetidine, Benzenesulfonic Acid
IUPAC NameBenzenesulfonic acid; 3-phenylmethoxyazetidine
SynonymsMFCD11041257, 1993178-75-8

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves two stages: (1) preparation of 3-(benzyloxy)azetidine and (2) salt formation with benzenesulfonic acid.

Alkylation of Azetidine

Azetidine is alkylated with benzyl bromide in the presence of a base such as potassium carbonate (K2_2CO3_3) to introduce the benzyloxy group. This reaction often employs polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (150°C) . For example, a related synthesis of 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline used K2_2CO3_3/DMSO at 150°C for 7 hours to achieve aryl ether formation .

Salt Formation

The free base 3-(benzyloxy)azetidine is treated with benzenesulfonic acid in a stoichiometric ratio. The reaction is typically conducted in a solvent like ethanol or acetonitrile, followed by crystallization to isolate the salt . Patent WO2018108954A1 describes analogous methods for preparing azetidine salts, emphasizing controlled stoichiometry and recrystallization to ensure purity .

Process Optimization

Key challenges in scaling production include:

  • Ring Strain Mitigation: The azetidine ring’s high angle strain (≈90°) necessitates mild reaction conditions to prevent decomposition .

  • Counterion Exchange: Alternative sulfonic acids (e.g., toluenesulfonic acid) may be used to modulate solubility, though benzenesulfonate is preferred for crystallinity .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields >97% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific 1H^1\text{H} NMR data for 3-(benzyloxy)azetidine benzenesulfonate are unavailable, analogous compounds show characteristic signals:

  • Azetidine Protons: δ 3.2–4.0 ppm (N-CH2_2 and O-CH2_2)

  • Benzyloxy Group: δ 4.5–4.7 ppm (O-CH2_2-Ph), δ 7.2–7.4 ppm (aromatic H) .

  • Benzenesulfonate: δ 7.5–8.1 ppm (aromatic H adjacent to -SO3_3^-) .

Mass Spectrometry

The LCMS profile (PubChem data) indicates a molecular ion peak at m/zm/z 321.4 [M+H]+^+ . Fragmentation patterns typically include loss of the benzenesulfonate group (157Da-157 \, \text{Da}) and subsequent cleavage of the benzyloxy moiety .

Recent Advancements (2023–2025)

Recent studies focus on:

  • Green Synthesis: Replacing DMSO with biodegradable solvents like cyclopentyl methyl ether (CPME) in alkylation steps .

  • Cocrystal Engineering: Combining 3-(benzyloxy)azetidine benzenesulfonate with coformers like succinic acid to enhance dissolution rates .

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